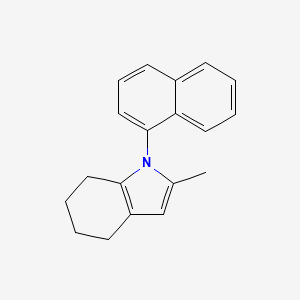
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is a complex organic compound with a unique structure characterized by multiple oxo groups, an oxa linkage, and several aza groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves multiple steps, typically starting with simpler organic molecules. The synthetic route may include:
Formation of the core structure: This step involves the construction of the main carbon backbone with the necessary functional groups.
Introduction of oxo groups: Oxidation reactions are employed to introduce the oxo groups at specific positions.
Formation of oxa and aza linkages: These linkages are introduced through substitution reactions, where oxygen and nitrogen atoms replace hydrogen atoms in the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at specific sites, leading to the formation of additional oxo groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating enzymatic activity.
Interact with receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing the transcription and translation of specific genes.
Comparación Con Compuestos Similares
Similar Compounds
- 34-Amino-8,15,22,29-tetraoxo-7,14,21,28-tetraazatetratriacontan-1-oic acid
- 22-Oxa-7,14,25-triazahexatriacont-35-enoic acid
Uniqueness
8,15,21,26-Tetraoxo-22-oxa-7,14,25-triazahexatriacont-35-en-1-oic acid is unique due to its specific arrangement of oxo, oxa, and aza groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
Número CAS |
827611-98-3 |
|---|---|
Fórmula molecular |
C32H57N3O7 |
Peso molecular |
595.8 g/mol |
Nombre IUPAC |
6-[6-[[7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoyl]amino]hexanoylamino]hexanoic acid |
InChI |
InChI=1S/C32H57N3O7/c1-2-3-4-5-6-7-8-12-19-30(38)35-26-27-42-32(41)23-16-9-13-20-28(36)33-24-17-10-14-21-29(37)34-25-18-11-15-22-31(39)40/h2H,1,3-27H2,(H,33,36)(H,34,37)(H,35,38)(H,39,40) |
Clave InChI |
SOJFOOXXEZSYJF-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)NCCCCCC(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine](/img/structure/B14208928.png)
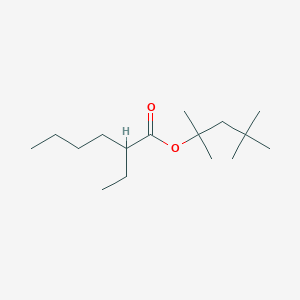
![(2S)-2-Amino-3-[(3-aminopropyl)amino]propan-1-OL](/img/structure/B14208931.png)
![2-[(2-{2-[(2-Hydroxyethyl)disulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B14208934.png)
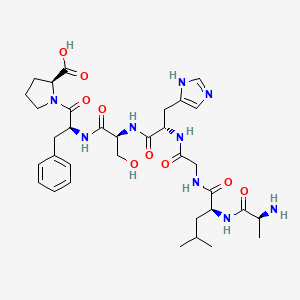
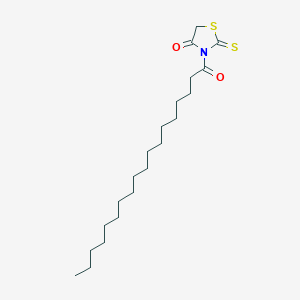
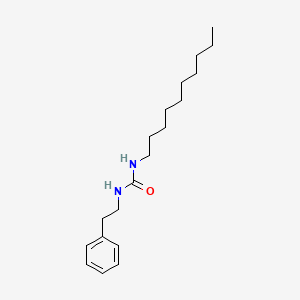
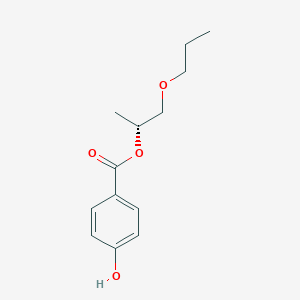
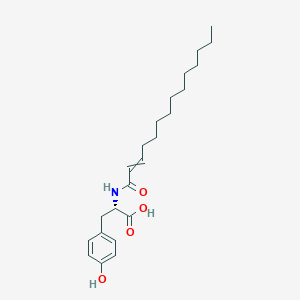
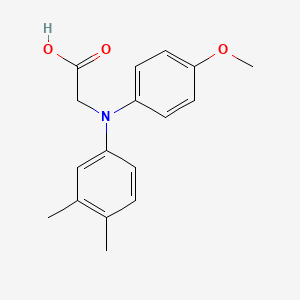
![5,7-Diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14209000.png)
![2-{[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one](/img/structure/B14209003.png)
![[(8-Bromo-6,11-dihydro-5H-benzo[a]carbazol-3-yl)oxy]acetic acid](/img/structure/B14209004.png)
